6-Butyl-6-chloroundecane
Description
6-Butyl-6-chloroundecane is a branched alkane derivative with a chlorine atom and a butyl group attached to the sixth carbon of an undecane backbone (C₁₁H₂₂Cl). This compound’s structure suggests moderate hydrophobicity due to the long hydrocarbon chain, while the chlorine substituent may influence its reactivity and environmental persistence.
Properties
CAS No. |
5398-62-9 |
|---|---|
Molecular Formula |
C15H31Cl |
Molecular Weight |
246.86 g/mol |
IUPAC Name |
6-butyl-6-chloroundecane |
InChI |
InChI=1S/C15H31Cl/c1-4-7-10-13-15(16,12-9-6-3)14-11-8-5-2/h4-14H2,1-3H3 |
InChI Key |
KIKMZPHFJLZHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)(CCCCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-chloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Non-polar solvents like hexane or carbon tetrachloride
Reaction Time: Several hours to ensure complete chlorination
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-6-chloroundecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, amines in organic solvents
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Formation of butyl-undecanol, butyl-undecylamine, or butyl-undecylthiol
Oxidation: Formation of butyl-undecanoic acid or butyl-undecanol
Reduction: Formation of undecane
Scientific Research Applications
6-Butyl-6-chloroundecane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 6-Butyl-6-chloroundecane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The butyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity. The pathways involved include:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new bonds.
Oxidation and Reduction: The compound undergoes redox reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes compounds with analogous branching or substituent patterns, though none directly match 6-butyl-6-chloroundecane. Key comparisons are based on chain length, substituent type, and regulatory identifiers (CAS/EPA IDs):
Table 1: Structural and Regulatory Comparison
Key Observations :
Substituent Effects :
- Chlorine vs. Phenyl Groups : Chlorine atoms (as in this compound) typically increase polarity and reactivity compared to phenyl groups, which enhance hydrophobicity and steric bulk. This difference could influence biodegradation rates and toxicity profiles.
- Branching : All listed compounds feature substituents on the sixth carbon, suggesting similar synthetic strategies (e.g., Friedel-Crafts alkylation for phenyl analogs).
Chain Length Variability :
- The phenyl-substituted analogs (C₁₂–C₁₄) have longer chains than this compound (C₁₁), which may correlate with higher boiling points and lower solubility in aqueous systems.
Regulatory Status :
- The absence of EPA or CAS listings for this compound in the evidence suggests it is less studied or regulated compared to its phenyl-substituted analogs, which have established identifiers (e.g., 6-phenyldodecane: CAS 2719-62-2) .
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